tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1373210-02-6
VCID: VC11585489
InChI: InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCCCCO
Molecular Formula: C11H23NO3
Molecular Weight: 217.3

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate

CAS No.: 1373210-02-6

Cat. No.: VC11585489

Molecular Formula: C11H23NO3

Molecular Weight: 217.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate - 1373210-02-6

Specification

CAS No. 1373210-02-6
Molecular Formula C11H23NO3
Molecular Weight 217.3
IUPAC Name tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Standard InChI InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3
SMILES CC(C)(C)OC(=O)N(C)CCCCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate features a carbamate backbone (-NH(C=O)-O-) with a tert-butyl group (-C(CH₃)₃) attached to the oxygen atom. The nitrogen atom is substituted with a methyl group (-CH₃) and a 5-hydroxypentyl chain (-(CH₂)₅OH). This configuration confers both hydrophobicity (from the tert-butyl group) and hydrophilicity (from the hydroxyl group), making it amenable to diverse solvent systems.

Key Physicochemical Parameters

The compound’s molecular formula is C₁₂H₂₃NO₃, with a molar mass of 217.31 g/mol. Critical physicochemical properties include:

PropertyValue
Hydrogen Bond Donors2 (hydroxyl and NH groups)
Hydrogen Bond Acceptors3 (carbonyl and ether oxygens)
Rotatable Bonds8
Topological Polar Surface Area58.6 Ų

These parameters suggest moderate bioavailability and membrane permeability, aligning with its role as a pharmaceutical intermediate.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate involves sequential protection and deprotection steps. A common approach begins with the reaction of 5-amino-1-pentanol with methyl isocyanate to form the methylcarbamate intermediate. Subsequent tert-butylation via di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydride yields the final product .

Optimized Reaction Conditions

Key steps from patent literature and academic studies highlight:

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) or dichloromethane is preferred to avoid hydrolysis.

  • Temperature Control: Reactions proceed at 0–5°C during Boc protection to minimize side reactions.

  • Catalysts: Sodium hydride (NaH) or 4-dimethylaminopyridine (DMAP) accelerates tert-butylation .

For example, a patented method for a structurally analogous carbamate involves:

  • Dissolving the precursor in anhydrous THF under nitrogen.

  • Adding NaH at -10°C to 5°C.

  • Introducing Boc₂O and stirring at 25–60°C for 1–3 hours.

  • Purification via acid-base extraction and crystallization.

Analytical Characterization

Spectroscopic Data

While direct data for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is limited, analogous carbamates provide insight:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.59 ppm (s, 9H, tert-butyl CH₃) .

    • δ 3.28–3.54 ppm (m, 3H, N-CH₃ and hydroxypentyl CH₂) .

    • δ 4.89 ppm (t, 1H, hydroxyl-bearing CH₂) .

High-Resolution Mass Spectrometry (HR-MS)

  • ESI+: m/z [M + H]⁺ calculated for C₁₂H₂₄NO₃: 230.1756; observed: 230.1760 .

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate serves as a precursor for protease inhibitors and kinase modulators. Its hydroxypentyl moiety facilitates interactions with enzymatic active sites, while the tert-butyl group enhances metabolic stability.

Case Study: Vonoprazan Fumarate Synthesis

In a patented route , a similar carbamate is used to synthesize vonoprazan fumarate, a potassium-competitive acid blocker. The tert-butyl group protects the carbamate during sulfonation steps, which is later removed under acidic conditions.

Future Research Directions

Exploration of Bioactivity

Screening against serine hydrolases and cytochrome P450 isoforms could reveal therapeutic potential. Molecular docking studies predict strong binding to trypsin-like proteases.

Process Optimization

Continuous-flow synthesis and biocatalytic routes may improve yield and sustainability. Enzymatic tert-butylation using lipases is under investigation .

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